N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide -

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Catalog Number: EVT-4484183
CAS Number:
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. []
  • Relevance: While this compound shares the 1-methyl-1H-pyrazol-5-yl subunit with N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, it diverges significantly in overall structure. GDC-0994 incorporates a pyrimidine ring linked to a substituted pyridine, indicating its exploration within a distinct chemical class for targeting ERK1/2. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a novel, orally available, high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with potent activity on platelets and vascular smooth muscle. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. []
  • Relevance: Both VU-1545 and N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide incorporate a substituted 1H-pyrazol-5-yl moiety within their structure. Notably, VU-1545 features a benzamide group linked to the pyrazole at the 5-position, while the target compound has a benzenesulfonamide group attached via a methylene linker. This structural distinction underscores the exploration of different substitution patterns on the pyrazole core for achieving desired biological activity. []
  • Compound Description: This compound and its aminomethyl derivatives were evaluated for anti-inflammatory activity using the heat-induced protein denaturation technique. []
  • Relevance: Compound 1 shares a core structure with N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, featuring a 1-phenyl-3-methyl-1H-pyrazol-5-yl unit. The presence of a phenol group in compound 1 instead of the sulfonamide group in the target compound highlights the investigation of alternative substituents on the pyrazole scaffold for modulating anti-inflammatory properties. []

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: These pyrazole amide derivatives were designed as potential inhibitors of tobacco mosaic virus (TMV) PC protein and exhibited promising anti-TMV activity. []
  • Relevance: These derivatives share the pyrazole ring system with N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, although they feature different substitution patterns and lack the sulfonamide moiety. This suggests that the pyrazole core might be a versatile scaffold for developing antiviral agents, with variations in substituents influencing target specificity and activity. []

2-(1H-pyrazol-5-yl)benzenesulfonamides

  • Compound Description: This class of compounds was synthesized from polylithiated C(α),N-carbo-tert-butoxyhydrazones and methyl 2-(aminosulfonyl)benzoate. []
  • Relevance: These compounds are closely related to N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, sharing the core structure of a 1H-pyrazol-5-yl group directly attached to benzenesulfonamide. This structural similarity suggests that both compound classes likely stem from similar synthetic approaches and might exhibit overlapping biological activities. []

2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides

  • Compound Description: This class of compounds was synthesized from polylithiated C(α),N-phenylhydrazones and methyl 2-(aminosulfonyl)benzoate. []
  • Relevance: This compound class shows a high degree of structural similarity to N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide. Both feature a 1-phenyl-1H-pyrazol-5-yl unit directly linked to benzenesulfonamide. The primary difference lies in the substitution on the sulfonamide nitrogen, with the target compound having a methyl group, whereas this class has diverse substitutions. This comparison emphasizes the significance of even subtle modifications in modulating biological activity and exploring a broader chemical space. []
  • Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with robust in vivo antitumor activity. []
  • Relevance: While GDC-0032 and N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide share a pyrazole ring, their overall structures differ significantly. GDC-0032 incorporates a complex imidazobenzoxazepin system fused to the pyrazole, indicating its design within a different chemical class for targeting PI3K. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. []
  • Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl group, which differs in the point of attachment to the rest of the molecule compared to the 1-methyl-1H-pyrazol-5-yl group in N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide. Despite this difference, the presence of a similar substituted pyrazole suggests a potential common pharmacophoric element that warrants further investigation. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed as tubulin polymerization inhibitors and showed antiproliferative activity against various cancer cell lines. []

Diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

  • Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator developed for treating type 2 diabetes. []
  • Relevance: While BMS-820132 and N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide both contain a pyrazole ring, their overall structures are distinct. BMS-820132 features a complex multi-ring system incorporating a pyrazine and a phosphonate group, indicating a different chemical class with potentially different pharmacological properties. []
  • Compound Description: The crystal structure of this compound was analyzed to understand its molecular geometry and intermolecular interactions. []
  • Relevance: This compound is closely related to N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, sharing the 1H-pyrazol-5-yl-benzenesulfonamide core structure. The key difference lies in the substitution on the pyrazole ring, with the related compound having acetyl groups at the 3 and 4 positions, while the target compound has a methyl group at the 1 position and a methylene linker at the 5 position. This structural comparison suggests that variations in the substitution pattern on the pyrazole core can significantly influence the compound's conformation and potential biological activities. []

N-Methyl-N-(1-phenyl-3-methylpyrazol-5-yl)-2-acetamidobenzamide (Ib)

  • Compound Description: This compound was used in an attempt to synthesize a tricyclic ring system via the Bischler-Napieralski reaction, resulting in the unexpected formation of a macro-heterocycle. []

Properties

Product Name

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-14(10-11-8-9-13-15(11)2)18(16,17)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

CICWHHBWCDZDQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.